Bismuth nitrate pentahydrate acts as a mild oxidant for various organic reactions. It's particularly useful for the selective oxidation of sulfides to sulfoxides, where it converts a sulfur atom with two single bonds to oxygen into one double bond and one single bond. This specific oxidation is crucial in the synthesis of various pharmaceuticals and other organic compounds .
Bismuth nitrate pentahydrate serves as a convenient precursor for synthesizing a wide range of other bismuth compounds. It readily participates in reactions due to its high solubility in various solvents, allowing researchers to access diverse bismuth-based materials for further investigation .
Bismuth nitrate pentahydrate finds use as a reagent in qualitative analysis for the detection of certain anions, such as sulfides and phosphates. It forms precipitates with these anions, allowing scientists to identify their presence in a sample .
Bismuth nitrate pentahydrate plays a role in research related to the development of luminescent materials. It can be used as a precursor for the synthesis of bismuth-based compounds with specific optical properties, making them potentially useful in applications like optoelectronics and light-emitting devices .
Bismuth compounds, including bismuth nitrate pentahydrate, have been studied for their biological activities. Bismuth has been noted for its antimicrobial properties, particularly against Helicobacter pylori, which is associated with gastric ulcers. The compound is also investigated for its potential use in drug formulations due to its low toxicity compared to other heavy metals . Notably, it does not exhibit endocrine-disrupting properties at significant concentrations .
The primary method for synthesizing bismuth nitrate pentahydrate involves the reaction of bismuth metal with concentrated nitric acid. This process yields the salt along with water and nitrogen dioxide. Other methods may include:
Bismuth nitrate pentahydrate finds numerous applications:
Studies on the interactions of bismuth nitrate pentahydrate focus on its reactivity with various organic substrates. For instance, it has been shown to selectively oxidize aldehydes while being ineffective with ketones, highlighting its chemoselectivity in organic transformations. Additionally, it forms complexes with ligands such as pyrogallol and cupferron, which can be utilized for quantitative analysis of bismuth content in samples .
Bismuth nitrate pentahydrate shares similarities with other bismuth compounds but exhibits unique properties that distinguish it:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Bismuth(III) oxide | Bi₂O₃ | Used as a pigment and in electronic applications |
Bismuth subsalicylate | C7H5BiO4S | Known for its medicinal use as an anti-diarrheal agent |
Bismuth(III) chloride | BiCl₃ | Utilized in coordination chemistry and catalysis |
Bismuth(III) carbonate | Bi₂(CO₃)₃ | Used in ceramics and as a pigment |
Bismuth nitrate pentahydrate stands out due to its solubility properties and role as a mild oxidizing agent, making it particularly useful in organic synthesis compared to other bismuth compounds that may have more limited applications or different reactivity profiles .
Hydrothermal synthesis remains a cornerstone for producing bismuth oxynitrate clusters due to its ability to control nucleation and growth under high-pressure aqueous conditions. The hydrolysis of Bi(NO₃)₃·5H₂O in nitric acid systems generates hexanuclear [Bi₆O₄(OH)₄(NO₃)₆(H₂O)₂]·H₂O and [Bi₆O₅(OH)₃(NO₃)₅(H₂O)]NO₃ clusters, as crystallographically confirmed via single-crystal X-ray diffraction. These clusters form through stepwise hydrolysis:
$$
6\text{Bi(NO}3\text{)}3 + 8\text{H}2\text{O} \rightarrow [\text{Bi}6\text{O}4(\text{OH})4(\text{NO}3)6(\text{H}2\text{O})2] + 12\text{HNO}_3
$$
Elevated temperatures (120–180°C) and nitric acid concentrations (2–4 M) favor the stabilization of [Bi₃₈O₄₅(NO₃)₂₄(DMSO)₂₆] clusters in dimethyl sulfoxide (DMSO), demonstrating nuclearity expansion under solvothermal conditions. Time-resolved studies reveal that prolonged hydrothermal treatment (12–24 hours) enhances crystallinity, while rapid quenching yields metastable intermediates.
Solvent choice profoundly influences the topology of bismuth coordination polymers. Pyridine-2,5-dicarboxylate (pydc) and tetrafluoroterephthalate (F₄BDC) ligands assemble Bi³⁺ ions into Kagomé lattices and 3D frameworks via solvent-mediated reactions. For example, Bi(pydc)₂·(H₃O⁺)(H₂O)₀.₈₃ forms a porous network through ligand-bridged BiO₆ polyhedra, as evidenced by powder X-ray diffraction (PXRD) and extended X-ray absorption fine structure (EXAFS) analysis.
DMSO acts as both solvent and ligand, facilitating the crystallization of [Bi₂₂O₂₄(OH)₆(1,3-BDS)₆·12DMSO]·3DMSO·4H₂O clusters, where sulfonate ligands bridge Bi₃₈O₄₅ cores into 2D sheets. Conversely, aqueous systems favor mononuclear species, highlighting the role of solvent polarity in cluster stabilization.
The hydrolysis of Bi(NO₃)₃·5H₂O is highly pH-sensitive. At pH < 1, nitric acid suppresses hydrolysis, yielding Bi³⁺ aqua complexes. Between pH 1–3, partial hydrolysis produces [Bi₆O₄(OH)₄]⁶⁺ and [Bi₆O₅(OH)₃]⁵⁺ ions, which crystallize as [Bi₆O₄.₅(OH)₃.₅(NO₃)₅.₅]·H₂O upon neutralization with urea.
pH Range | Dominant Species | Crystallographic Space Group |
---|---|---|
<1 | [Bi(H₂O)₉]³⁺ | Amorphous |
1–3 | [Bi₆O₄(OH)₄(NO₃)₆(H₂O)₂]·H₂O | P2₁/n |
>3 | BiO(OH) + BiONO₃ | P4/mmm |
Above pH 3, bismuth oxyhydroxides (BiO(OH)) and oxynitrates (BiONO₃) precipitate, limiting cluster formation. In situ Raman spectroscopy confirms the transient existence of [Bi₃₈O₄₅]²⁴⁺ intermediates during pH-driven crystallization.
Mechanochemical synthesis bypasses solvent use by employing high-energy grinding to initiate solid-state reactions. Ball milling Bi(NO₃)₃·5H₂O with sodium tungstate (Na₂WO₄) yields Bi₂WO₆ photocatalysts via nitrate decomposition:
$$
2\text{Bi(NO}3\text{)}3 + \text{Na}2\text{WO}4 \rightarrow \text{Bi}2\text{WO}6 + 6\text{NaNO}_3
$$
This method achieves 90% yield within 2 hours, compared to 24 hours for hydrothermal routes. Co-grinding with organic ligands (e.g., benzene-1,4-dicarboxylate) produces [Bi(1,4-bdc)₂]⁻ frameworks, as validated by PXRD and thermogravimetric analysis (TGA).
Advantages include:
The triclinic crystal system of bismuth nitrate pentahydrate features a 10-coordinate bismuth(III) center, as revealed by single-crystal X-ray diffraction studies [1]. Each Bi³⁺ ion is surrounded by three bidentate nitrate ligands and four water molecules, forming a distorted polyhedron (Table 1). The nitrate groups exhibit symmetrical bonding with Bi–O bond lengths ranging from 2.45–2.67 Å, while water molecules participate in an extensive hydrogen-bonding network that stabilizes the lattice [1] [3].
Table 1: Key crystallographic parameters of Bi(NO₃)₃·5H₂O
Parameter | Value |
---|---|
Crystal system | Triclinic |
Space group | P-1 |
Coordination number | 10 |
Bi–O (nitrate) | 2.45–2.67 Å |
Bi–O (water) | 2.51–2.64 Å |
The asymmetric unit contains one Bi³⁺ ion, three nitrate anions, and five water molecules, with two water molecules occupying interstitial sites. This arrangement creates channels that facilitate reversible hydration-dehydration cycles [1].
Controlled hydrolysis of bismuth nitrate pentahydrate yields hexanuclear [Bi₆O₄(OH)₄]⁶⁺ clusters, which serve as building blocks for extended architectures. These clusters adopt a edge-sharing BiO₆ octahedral framework with μ₃-oxo and μ-hydroxo bridges (Figure 1) [3] [4]. The core maintains approximate D₂h symmetry, with Bi–Bi distances of 3.78–4.15 Å and Bi–O bond lengths between 2.11–2.33 Å [3].
Table 2: Structural comparison of [Bi₆O₄(OH)₄]⁶⁺ derivatives
Compound | Ligand Environment | Cluster Geometry |
---|---|---|
[Bi₆O₄(OH)₄(NO₃)₅(H₂O)]⁺ | 5 nitrate, 1 water | Distorted cubic |
[Bi₆O₄(OH)₄(NO₃)₆(H₂O)₂] | 6 nitrate, 2 water | Elongated octahedron |
These clusters exhibit remarkable stability up to 250°C and undergo reversible protonation-deprotonation transitions in solution. Their electronic structure, characterized by diffuse reflectance spectroscopy, reveals a bandgap of 2.8 eV due to Bi(6s-6p) → O(2p) charge transfers [2] [3].
Dimethyl sulfoxide (DMSO) solvent dramatically alters the nucleation pathway, enabling isolation of high-nuclearity [Bi₃₈O₄₅]²⁴⁺ clusters. These nanosized assemblies (diameter ~1.2 nm) incorporate 24 nitrate and 26–28 DMSO ligands in distinct coordination modes (Table 3) [3] [4].
Table 3: DMSO coordination in Bi₃₈ clusters
Binding Mode | DMSO Count | Bi–O Distance (Å) |
---|---|---|
Monodentate | 18–20 | 2.34–2.41 |
Bidentate bridging | 6–8 | 2.28–2.33 |
Interstitial | 4–6 | N/A |
The DMSO ligands adopt three roles: 1) terminal monodentate binding through sulfoxide oxygen, 2) μ₂-bridging between adjacent Bi³⁺ ions, and 3) lattice-incorporated molecules stabilizing cluster packing [4]. This mixed coordination environment suppresses hydrolysis while enabling crystallization of metastable phases. Infrared multiphoton dissociation mass spectrometry confirms the stability hierarchy: Bi₃₈ > Bi₆ > monomeric species under collision-induced dissociation [4].
The interplay between nitrate and DMSO ligands creates a dynamic equilibrium in solution, with nuclear magnetic resonance studies showing rapid ligand exchange (τ ≈ 10⁻³ s) at room temperature. This lability underpins the compound’s utility in synthesizing tailored bismuth oxide nanomaterials through kinetically controlled precipitation [2] [3].
Oxidizer;Irritant